molecular formula C13H19N3O4S B11440322 Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate

Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate

Cat. No.: B11440322
M. Wt: 313.37 g/mol
InChI Key: QAAMFCOLRBUDLX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name This compound derives from its structural components:

  • A piperidine ring (cyclohexane analog with one nitrogen atom) at position 1
  • A 1,3-thiazole heterocycle (five-membered ring containing sulfur and nitrogen) substituted with:
    • An amino group (-NH$$2$$) at position 4
    • A methoxycarbonyl group (-COOCH$$3$$) at position 5
  • An ethyl ester (-COOCH$$2$$CH$$3$$) at the piperidine's 4-position

The molecular formula $$ \text{C}{13}\text{H}{19}\text{N}{3}\text{O}{4}\text{S} $$ confirms the presence of 13 carbon atoms, 19 hydrogens, 3 nitrogens, 4 oxygens, and 1 sulfur atom. Key identifiers include:

Property Value
CAS Registry Number 86123-57-1
Molecular Weight 313.37 g/mol
Exact Mass 313.1097 Da
XLogP3-AA 0.9 (predicted)

The methoxycarbonyl and ethyl ester groups introduce distinct electronic effects, with the former acting as an electron-withdrawing group and the latter providing steric bulk.

Structural Features and Molecular Topology

The compound exhibits a bicyclic architecture with three critical regions:

  • Piperidine Core

    • Chair conformation predominates due to reduced steric strain
    • Nitrogen at position 1 participates in conjugation with the thiazole ring
  • Thiazole Substituent

    • Planar aromatic system with $$\pi$$-electron delocalization
    • Amino group at C4 enhances nucleophilicity
    • Methoxycarbonyl at C5 creates electronic asymmetry
  • Ester Functionalities

    • Ethyl ester at piperidine-C4: $$ \text{-COOCH}2\text{CH}3 $$
    • Methoxycarbonyl at thiazole-C5: $$ \text{-COOCH}_3 $$

Bond Length Analysis (theoretical values):

  • Thiazole C-S bond: 1.71 Å
  • Piperidine N-C bond: 1.47 Å
  • Ester C=O bonds: 1.21 Å

The molecule's dipole moment ($$\sim$$4.2 D) arises from the polarized S→N and C=O bonds, influencing its solubility in polar aprotic solvents.

Historical Context in Heterocyclic Chemistry

The compound's development reflects three evolutionary phases in heterocyclic synthesis:

Phase 1: Thiazole Chemistry (Pre-1950)

  • Hantzsch's 1887 discovery of thiazole synthesis via $$\alpha$$-haloketones and thioamides
  • Recognition of thiazole's bioisosteric potential with imidazole in penicillin analogs

Phase 2: Piperidine-Thiazole Hybrids (1970–2000)

  • Emergence of combinatorial approaches to fused N/S-heterocycles
  • Key synthetic milestones:
    • Ullmann coupling for aryl-thiazole linkages (1978)
    • Mitsunobu reactions for piperidine functionalization (1981)

Phase 3: Modern Functionalization (2000–Present)

  • Application of transition-metal catalysis (e.g., Suzuki-Miyaura for aryl coupling)
  • Computational design of sterically tuned derivatives

Comparative analysis with structural analogs highlights its uniqueness:

Compound Name Key Difference Bioactivity Relevance
Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate Phenyl vs. thiazole substitution Altered $$\pi$$-stacking capacity
Ethyl 4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperazine-1-carboxylate Piperazine core Enhanced conformational flexibility
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate Chloro-substitution Increased electrophilicity

This compound's historical significance lies in its demonstration of convergent synthesis principles, where separate piperidine and thiazole precursors are coupled through nucleophilic aromatic substitution. Contemporary research utilizes such architectures to probe stereoelectronic effects in catalysis and molecular recognition.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

methyl 4-amino-2-(4-ethoxycarbonylpiperidin-1-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H19N3O4S/c1-3-20-11(17)8-4-6-16(7-5-8)13-15-10(14)9(21-13)12(18)19-2/h8H,3-7,14H2,1-2H3

InChI Key

QAAMFCOLRBUDLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=C(S2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Hantzsch-Type Cyclization

A common approach involves reacting thiourea with 2-bromo-1-methoxycarbonylacetyl chloride. This forms the thiazole ring with the methoxycarbonyl group at the 5-position. Subsequent amino substitution at the 4-position may occur via nucleophilic aromatic substitution or reduction of a nitro precursor.

Reagents/Conditions Yield Reference
Thiourea + 2-bromo-1-methoxycarbonylacetyl chloride, DMF, 80°C, 12 h70–79%

Alternative Ring-Closing Strategies

For variants with substituted thiazoles, β-keto esters or enamine intermediates are employed. For example, β-enamino diketones react with hydrazines to form pyrazoles, but analogous thiazole-forming pathways may apply.

Step Reagents/Conditions Yield Reference
Bromination of thiazoleNBS, acetic acid, 80°C, 1.5 h70%
Piperidine couplingPiperidine-4-amine, K₂CO₃, DMF, 60°C, 12 h45–60%

Alternative Approaches

  • Mitsunobu Reaction : Used in related systems to form ether or amine linkages between heterocycles.

  • Cross-Coupling : Palladium-catalyzed reactions for C–N bond formation (e.g., Buchwald-Hartwig).

Esterification and Functional Group Optimization

The ethyl ester at the piperidine-4-position is typically introduced early in the synthesis.

Esterification of Piperidine-4-Carboxylic Acid

Ethyl chloroformate or SOCl₂ is used to convert the carboxylic acid to the ethyl ester.

Reagents/Conditions Yield Reference
SOCl₂, EtOH, reflux, 2 h85–90%

Protection/Deprotection Strategies

The amino group on the thiazole may require protection with Boc or Fmoc during synthesis. Deprotection is achieved via TFA or HCl in dioxane.

Key Synthetic Challenges and Solutions

Regioselectivity in Thiazole Formation

Thiazole ring formation often favors the 2-substituted isomer. To achieve the 5-methoxycarbonyl-4-amino regiochemistry:

  • Directed Ortho Metalation : Use of directing groups (e.g., halogens) to control substitution.

  • Stepwise Functionalization : Introduce substituents sequentially after ring closure.

Stereochemical Control

Chiral centers in the piperidine may require resolution via diastereomeric salts (e.g., dibenzoyltartaric acid).

Reported Analogues and Insights

Structural Analogues

  • Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylate : Synthesized via piperidine coupling to brominated thiazoles.

  • Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates : Highlight regioselective synthesis using β-enamino diketones and hydrazines.

Compound Key Reaction Yield Reference
Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylateThiazole bromination + piperidine coupling45–60%
Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylateβ-Enamino diketone + phenylhydrazine51–78%

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, oxo, and substituted amino groups. These derivatives can exhibit different chemical and biological properties.

Scientific Research Applications

Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 1-[3-Nitro-5-(Methoxycarbonyl)Benzoyl]Piperidine-4-Carboxylate

  • Structure : The piperidine nitrogen is substituted with a benzoyl group containing nitro and methoxycarbonyl substituents.
  • Key Differences : Replaces the thiazole ring with a nitrobenzoyl group, increasing aromaticity and electron-withdrawing effects.
  • Synthesis : Prepared via coupling of nitrobenzoyl chloride with ethyl piperidine-4-carboxylate .

Ethyl 1-(5-Bromopyridin-2-yl)Piperidine-4-Carboxylate

  • Structure : Features a bromopyridine substituent instead of thiazole.
  • Properties : Molecular weight 313.19 g/mol; LogP = 2.69, suggesting moderate lipophilicity .

Ethyl 1-{[2-(4-<i>tert</i>-Butylphenoxy)-1,3-Thiazol-5-yl]Methyl}Piperidine-4-Carboxylate

  • Structure: Contains a <i>tert</i>-butylphenoxy-thiazole substituent.
  • Applications : Used in high-throughput screening for kinase inhibitors due to its modular structure .

Ethyl 1-(4-Sulfamoylbenzoyl)Piperidine-4-Carboxylate

  • Structure : Substituted with a sulfamoylbenzoyl group.
  • Synthesis : Synthesized via EDCI-mediated coupling of sulfanilamide with ethyl piperidine-4-carboxylate .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP TPSA (Ų) Key Substituents Potential Applications
Target Compound ~325 (estimated) ~1.5 ~95 4-Amino-thiazole, methoxycarbonyl Enzyme inhibition, receptor modulation
Ethyl 1-[3-nitro-5-(methoxycarbonyl)benzoyl]piperidine-4-carboxylate 364.35 2.1 112 Nitrobenzoyl High-polarity intermediates
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate 313.19 2.69 42.4 Bromopyridine Halogen-bonded target engagement
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate 340.38 1.8 112 Sulfamoylbenzoyl Carbonic anhydrase inhibition

Notes:

  • LogP and TPSA: The target compound’s amino and methoxycarbonyl groups balance lipophilicity (LogP ~1.5) and polarity (TPSA ~95 Ų), making it suitable for central nervous system (CNS) drug candidates .
  • Bioavailability : Thiazole-containing analogs generally exhibit better metabolic stability than pyridine or benzoyl derivatives due to reduced oxidative metabolism .

Biological Activity

Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Molecular Structure
The molecular formula of this compound is C14H22N4O3SC_{14}H_{22}N_{4}O_{3}S with a molecular weight of 326.42 g/mol. The compound features a piperidine ring substituted with a thiazole moiety that contributes to its biological activity.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₂N₄O₃S
Molecular Weight326.42 g/mol
CAS Number1223879-85-3

Synthesis

The synthesis of this compound involves several steps, typically starting from the corresponding thiazole and piperidine derivatives. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis techniques which have shown promise in enhancing reaction efficiency.

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity
Studies have indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Anticancer Potential
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The thiazole moiety is believed to play a crucial role in this activity by interacting with specific cellular targets involved in cell cycle regulation.

Neuroprotective Effects
Research has suggested that this compound may exhibit neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. Molecular docking studies indicate that it may interact with neurotransmitter receptors, influencing pathways related to neuronal survival and function.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential benefits in neurodegenerative diseases

Case Studies

  • Antimicrobial Efficacy
    A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics such as amoxicillin.
  • Cancer Cell Apoptosis
    In a recent publication, researchers demonstrated that treatment with this compound led to increased levels of caspase activation in human breast cancer cell lines. Flow cytometry analysis confirmed that treated cells exhibited characteristics indicative of apoptosis, suggesting its potential as an anticancer agent.
  • Neuroprotective Studies
    Another study focused on the neuroprotective effects observed in animal models of Alzheimer's disease. Administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate?

  • Methodological Answer : The compound's synthesis likely involves multi-step reactions, starting with functionalization of the piperidine ring followed by thiazole ring assembly. A common approach for similar piperidine-thiazole hybrids includes:

  • Step 1 : Alkylation of ethyl piperidine-4-carboxylate with a halogenated thiazole precursor (e.g., 2-bromo-4-amino-5-methoxycarbonylthiazole) using organic bases like triethylamine in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Step 2 : Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound.
  • Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like unreacted piperidine intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural confirmation and purity assessment:

  • NMR : 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., piperidine CH2_2 groups at δ ~2.5–3.5 ppm, thiazole protons at δ ~6.5–7.5 ppm) and verify ester/methoxycarbonyl moieties .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretching of ester) and ~3300 cm1^{-1} (N-H stretching of the amino group).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z calculated for C14_{14}H20_{20}N3_3O4_4S).
  • Data Cross-Validation : Compare experimental results with simulated spectra from computational tools like Gaussian or ACD/Labs .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or wavefunction analysis) predict the compound's reactivity and biological interactions?

  • Methodological Answer :

  • Electrostatic Potential Maps : Use Multiwfn or Gaussian to visualize electron-rich regions (e.g., amino and carbonyl groups) prone to nucleophilic/electrophilic attacks .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity with biological targets (e.g., enzymes) by analyzing hydrogen bonds between the thiazole NH2_2 group and active-site residues .
  • Mechanistic Insights : Simulate reaction pathways (e.g., thiazole ring substitution) using transition state theory to identify energy barriers and optimize synthetic conditions .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50} values) be resolved?

  • Methodological Answer :

  • Source Analysis : Assess experimental variables (e.g., cell lines, assay protocols). For example, discrepancies in cytotoxicity may arise from differences in cell membrane permeability or metabolic stability .
  • Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., replacing methoxycarbonyl with ethoxycarbonyl) and compare bioactivity trends .
  • Validation : Replicate assays under standardized conditions (e.g., MTT assay for cytotoxicity, fixed incubation time) and use statistical tools (e.g., ANOVA) to confirm significance .

Q. What strategies are effective for resolving spectral overlaps in NMR due to complex ring systems?

  • Methodological Answer :

  • 2D NMR : Employ 1H^1H-13C^{13}C HSQC and HMBC to assign overlapping signals (e.g., distinguish piperidine CH2_2 from thiazole protons) .
  • Solvent Screening : Use deuterated DMSO or CDCl3_3 to shift proton signals via solvent-induced deshielding.
  • Dynamic NMR : For conformational analysis, perform variable-temperature NMR to observe coalescence of signals from ring puckering .

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